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  • Product: 2-Methoxy-5-(methoxycarbonyl)benzoic acid
  • CAS: 90183-43-0

Core Science & Biosynthesis

Foundational

Solubility profile of 2-Methoxy-5-(methoxycarbonyl)benzoic acid in polar solvents

An In-depth Technical Guide to the Solubility Profile of 2-Methoxy-5-(methoxycarbonyl)benzoic acid in Polar Solvents Abstract This technical guide provides a comprehensive analysis of the anticipated solubility profile o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of 2-Methoxy-5-(methoxycarbonyl)benzoic acid in Polar Solvents

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility profile of 2-Methoxy-5-(methoxycarbonyl)benzoic acid in polar solvents. In the absence of extensive published empirical data for this specific molecule, this document establishes a foundational understanding based on its physicochemical properties, the principles of solute-solvent interactions, and the behavior of structurally analogous compounds. We present a robust theoretical framework to predict its solubility and provide detailed, field-proven experimental protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility for applications in formulation, synthesis, and analytical chemistry.

Introduction: The Critical Role of Solubility

2-Methoxy-5-(methoxycarbonyl)benzoic acid is a substituted benzoic acid derivative with functional groups that suggest its potential utility in medicinal chemistry and materials science. The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that governs its behavior in various systems. It directly influences bioavailability, dissolution rate, and the feasibility of formulation strategies. A comprehensive understanding of a compound's solubility profile in different polar solvents is therefore a prerequisite for effective and efficient research and development.

This guide delves into the factors expected to govern the solubility of 2-Methoxy-5-(methoxycarbonyl)benzoic acid, providing both a predictive framework and the practical methodologies required for its experimental validation.

Physicochemical Characterization and Molecular Structure

To understand the solubility of a compound, one must first understand the compound itself. The molecular structure dictates the intermolecular forces at play, which are the primary determinants of solubility.

Molecular Structure

The structure of 2-Methoxy-5-(methoxycarbonyl)benzoic acid features three key functional groups on a benzene ring:

  • A carboxylic acid group (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. It is also acidic, with a predicted pKa of approximately 3.72, meaning it will be predominantly deprotonated at physiological pH.[1]

  • A methoxy group (-OCH₃): This ether group is polar and can act as a hydrogen bond acceptor.

  • A methyl ester group (-COOCH₃): This group is also polar and contributes to the molecule's ability to interact with polar solvents.

Caption: Chemical structure of 2-Methoxy-5-(methoxycarbonyl)benzoic acid.

Predicted Physicochemical Properties

A summary of key predicted and known physicochemical properties is essential for anticipating the compound's solubility behavior.

PropertyPredicted/Known ValueSourceSignificance for Solubility
Molecular Formula C₁₀H₁₀O₅[1]Provides the basis for molecular weight and elemental composition.
Molecular Weight 210.186 g/mol [1]Influences solubility on a mass-per-volume basis.
Melting Point 92-94 °C[1]High melting point suggests strong crystal lattice energy, which must be overcome by solvent interactions for dissolution to occur.
pKa 3.72 ± 0.10[1]Indicates it is a weak acid. Solubility in aqueous media will be highly pH-dependent, increasing significantly at pH > pKa.
LogP 1.18[1]A positive LogP value suggests a slight preference for lipophilic environments over water, indicating that while it has polar features, its overall solubility in water may be limited.
Polar Surface Area (PSA) 72.83 Ų[1]A relatively high PSA indicates a significant portion of the molecule's surface is polar, suggesting favorable interactions with polar solvents.

Theoretical Solubility Profile in Polar Solvents

The principle of "like dissolves like" is the cornerstone of solubility prediction. Polar compounds tend to dissolve in polar solvents.[2][3] The solubility of 2-Methoxy-5-(methoxycarbonyl)benzoic acid will be dictated by a balance between the energy required to break its crystal lattice structure and the energy released upon forming favorable interactions with solvent molecules.

Aqueous Solubility and the Critical Impact of pH

In aqueous media, the carboxylic acid group is the dominant factor.

  • At low pH (pH < pKa): The carboxylic acid will be primarily in its protonated, neutral form (-COOH). While this form can still hydrogen bond with water, its solubility will be limited by the nonpolar benzene ring.[3][4] This is referred to as the intrinsic solubility (S₀).

  • At high pH (pH > pKa): The carboxylic acid will deprotonate to form the carboxylate anion (-COO⁻). This charged species is significantly more polar and will have much stronger ion-dipole interactions with water molecules, leading to a dramatic increase in solubility.[5]

The relationship between pH, pKa, and total solubility (S) for a weak acid can be described by the Henderson-Hasselbalch equation, which predicts that for every pH unit above the pKa, the ratio of ionized to un-ionized species increases tenfold, correspondingly increasing solubility.[6][7]

cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) A R-COOH (Protonated Form) B Low Aqueous Solubility (Intrinsic Solubility, S₀) A->B Dominant Species C R-COO⁻ (Deprotonated Form) A->C Equilibrium Shifted by pH Change D High Aqueous Solubility C->D Dominant Species

Caption: The pH-dependent equilibrium and its effect on solubility.

Solubility in Polar Organic Solvents

Carboxylic acids are generally soluble in polar organic solvents like alcohols, ethers, and ketones.[3]

  • Alcohols (e.g., Methanol, Ethanol): These solvents are highly polar and can act as both hydrogen bond donors and acceptors. 2-Methoxy-5-(methoxycarbonyl)benzoic acid is expected to be highly soluble in these solvents due to strong hydrogen bonding interactions with its carboxylic acid, methoxy, and ester groups.

  • Ketones (e.g., Acetone): Acetone is a polar aprotic solvent. It can accept hydrogen bonds from the carboxylic acid group, leading to good solubility.

  • Ethers (e.g., Diethyl Ether, THF): While less polar than alcohols, these solvents can still accept hydrogen bonds and should be effective at dissolving the compound.[8]

Experimental Protocols for Solubility Determination

Theoretical predictions must be confirmed by empirical data. The following protocols describe robust, standard methods for determining the solubility of a compound like 2-Methoxy-5-(methoxycarbonyl)benzoic acid.

Method 1: Equilibrium Shake-Flask Method for Thermodynamic Solubility

This is the gold-standard method for determining the intrinsic thermodynamic solubility of a compound in a specific solvent at a given temperature.

Principle: An excess amount of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound is measured.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of 2-Methoxy-5-(methoxycarbonyl)benzoic acid (e.g., 10-20 mg) to a known volume of the chosen solvent (e.g., 1-2 mL) in a glass vial. The presence of undissolved solid must be visible.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or rotator (e.g., at 25 °C). Agitate for a period sufficient to ensure equilibrium is reached (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

  • Quantification:

    • Dilute the filtered saturated solution with a suitable mobile phase.

    • Analyze the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Calculate the original concentration in the saturated solution based on the dilution factor. The result is typically reported in mg/mL or mol/L.

G start Start: Add Excess Solid to Solvent equilibration Equilibrate (e.g., 24-48h at 25°C) with Agitation start->equilibration Step 1 separation Phase Separation: Filter Supernatant (e.g., 0.22 µm filter) equilibration->separation Step 2 quantification Quantify Concentration (e.g., HPLC-UV) separation->quantification Step 3 end End: Report Solubility (mg/mL or mol/L) quantification->end Step 4

Caption: Workflow for the Shake-Flask solubility determination method.

Method 2: Potentiometric Titration for pH-Solubility Profile

This method is highly efficient for ionizable compounds and can determine both the pKa and the intrinsic solubility (S₀) in a single experiment.[9]

Principle: A known amount of the compound is dissolved in a mixed solvent system (e.g., water/co-solvent) and then titrated with an acid or base. As the titrant is added, the pH changes. When the compound's solubility limit is reached at a certain pH, it begins to precipitate, causing a distinct change in the shape of the titration curve. This deviation is used to calculate the solubility.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a solution of the compound at a known concentration in a suitable solvent system (e.g., water with a small amount of co-solvent if needed to achieve initial dissolution).

  • Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a precision automated titrator.

  • Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH). The titrant is added in small, precise increments, and the pH is recorded after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The point at which the compound begins to precipitate is identified by a change in the titration curve's slope. Specialized software is then used to analyze this data and derive both the pKa and the intrinsic solubility (S₀).[9][10]

Conclusion

While specific, published quantitative solubility data for 2-Methoxy-5-(methoxycarbonyl)benzoic acid remains scarce, a robust solubility profile can be confidently predicted based on its molecular structure and known physicochemical principles. Its solubility is expected to be moderate in polar organic solvents and highly dependent on pH in aqueous solutions, with a significant increase in solubility at pH values above its pKa of ~3.72. For definitive data crucial to drug development and other applications, the experimental protocols detailed in this guide—namely the shake-flask and potentiometric titration methods—provide a reliable framework for empirical determination. This combination of theoretical understanding and practical methodology equips researchers with the necessary tools to fully characterize the solubility of this compound.

References

  • Vaia. (n.d.). Explain why carboxylic acids tend to be more soluble in water than aldehydes with the same number of carbon. Vaia. Retrieved from [Link]

  • LookChem. (n.d.). 2-Methoxy-5-(Methoxycarbonyl)benzoic acid. Retrieved from [Link]

  • Bergström, C. A., Box, K. J., & Stuart, M. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9517–9522. Retrieved from [Link]

  • Lumen Learning. (n.d.). Physical Properties of Carboxylic Acids. The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 18). 4.4: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • Box, K., & Stuart, M. (2005). Method for determining solubility of a chemical compound. Google Patents.
  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257–1260. Retrieved from [Link]

  • Cheméo. (n.d.). Benzoic acid, 2-methoxy- (CAS 579-75-9). Retrieved from [Link]

  • Chemsrc. (2025, August 20). 2-Amino-5-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

  • Tan, W., et al. (2022). Understanding the Effect of pH on the Solubility and Aggregation Extent of Humic Acid in Solution by Combining Simulation and the Experiment. ACS Omega, 7(2), 2209–2218. Retrieved from [Link]

  • Kumar, S., & Singh, R. K. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. International Journal of Scientific and Research Publications, 11(4). Retrieved from [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-hydroxy-5-(methoxycarbonyl)benzoic acid (C9H8O5). Retrieved from [Link]

  • Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of Pharmaceutical Sciences, 70(1), 13–22. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Methoxybenzoic acid (FDB010544). Retrieved from [Link]

  • ChemBK. (2024, April 10). 2-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-methylbenzoic acid. Retrieved from [Link]

Sources

Exploratory

Vibrational Fingerprinting and FTIR Spectral Analysis of 2-Methoxy-5-(methoxycarbonyl)benzoic acid: A Technical Guide

Target Audience: Analytical Chemists, Spectroscopists, and Drug Development Professionals Compound: 2-Methoxy-5-(methoxycarbonyl)benzoic acid (CAS: 90183-43-0) Executive Summary & Molecular Architecture In pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Spectroscopists, and Drug Development Professionals Compound: 2-Methoxy-5-(methoxycarbonyl)benzoic acid (CAS: 90183-43-0)

Executive Summary & Molecular Architecture

In pharmaceutical intermediate characterization and quality control, Fourier-Transform Infrared (FTIR) spectroscopy serves as a frontline analytical tool. This whitepaper provides an in-depth mechanistic analysis of the FTIR spectrum of 2-Methoxy-5-(methoxycarbonyl)benzoic acid (Molecular Weight: 210.19 g/mol ) .

Structurally, this molecule presents a fascinating vibrational landscape due to its 1,2,5-trisubstituted benzene core, which hosts three distinct oxygen-containing functional groups:

  • A Carboxylic Acid (-COOH) at the C1 position.

  • A Methoxy Group (-OCH₃) at the C2 position.

  • A Methoxycarbonyl (Methyl Ester, -COOCH₃) at the C5 position.

As a Senior Application Scientist, I approach this molecule not just as a list of functional groups, but as an interacting electronic system. The proximity of the electron-donating methoxy group and the electron-withdrawing ester creates a "push-pull" electronic environment across the aromatic ring. This directly impacts the force constants of the bonds, dictating the precise wavenumbers at which they absorb infrared radiation .

Quantitative Spectral Assignments

The following table synthesizes the expected quantitative FTIR data for this compound. The assignments are grounded in established spectroscopic principles for substituted benzoic acids and methyl esters .

Table 1: Key FTIR Spectral Peaks and Mechanistic Rationale
Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeIntensity & ShapeMechanistic Rationale
3300 – 2500 -COOHO-H stretchBroad, StrongExtensive intermolecular hydrogen bonding creates dimers, weakening the O-H bond and broadening the absorption band.
3100 – 3000 Aromatic RingC-H stretchWeak to MediumCharacteristic of sp² hybridized C-H bonds on the trisubstituted benzene ring.
2950 – 2835 -OCH₃ (Methoxy)C-H stretch (aliphatic)Weaksp³ hybridized C-H bonds; the ~2835 cm⁻¹ peak is a highly specific marker for aryl methoxy groups.
1725 – 1715 -COOCH₃ (Ester)C=O stretchStrong, SharpEster carbonyl stretch. Lacks H-bonding, keeping the bond force constant high and the peak sharp.
1700 – 1680 -COOH (Acid)C=O stretchStrong, BroadAcid carbonyl stretch. Significantly lowered wavenumber due to resonance with the ring and strong H-bonded dimerization.
1600, 1580, 1500 Aromatic RingC=C stretchMedium to StrongSkeletal ring vibrations. The 1580 cm⁻¹ band is often enhanced by conjugation with the carbonyl groups.
1300 – 1250 Ester / EtherC-O stretch (asym)StrongAsymmetric C-O-C stretch of both the methyl ester and the aryl-alkyl ether linkages.
1100 – 1040 Ester / EtherC-O stretch (sym)MediumSymmetric C-O-C stretch.
950 – 900 -COOHO-H out-of-plane bendMedium, BroadA hallmark of carboxylic acid dimers; disappears if the acid is converted to a salt or esterified.
850 – 800 Aromatic RingC-H out-of-plane bendStrongCorresponds to the two adjacent protons (C3, C4) on the 1,2,5-trisubstituted ring.
900 – 860 Aromatic RingC-H out-of-plane bendStrongCorresponds to the isolated proton (C6) situated between the acid and ester groups.

Mechanistic Insights: The Dual-Carbonyl Challenge

  • The Carboxylic Acid C=O (~1680 cm⁻¹): In the solid state, benzoic acid derivatives form highly stable, centrosymmetric hydrogen-bonded dimers. This intermolecular hydrogen bonding pulls electron density away from the C=O double bond, lengthening it and reducing its force constant. Consequently, the absorption shifts to a lower frequency.

  • The Ester C=O (~1720 cm⁻¹): The methoxycarbonyl group cannot act as a hydrogen bond donor. It remains monomeric. While it experiences some resonance with the aromatic ring (which slightly lowers its frequency compared to an aliphatic ester at 1740 cm⁻¹), the lack of H-bonding keeps its stretching frequency distinctly higher and sharper than the acid carbonyl.

Peak_Logic Molecule C=O Functional Groups in Target Molecule Ester Methoxycarbonyl (Methyl Ester) at C5 Molecule->Ester Acid Carboxylic Acid at C1 Molecule->Acid EsterResonance Lacks H-bond donor; Resonance with ring Ester->EsterResonance AcidHbond Strong Intermolecular Hydrogen Bonding (Dimers) Acid->AcidHbond EsterPeak Sharp Peak ~1725 - 1715 cm⁻¹ EsterResonance->EsterPeak AcidPeak Broader Peak ~1700 - 1680 cm⁻¹ AcidHbond->AcidPeak

Fig 1: Logical differentiation of C=O stretching frequencies based on molecular interactions.

Experimental Protocol: ATR-FTIR Methodology

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your analytical workflow, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system . ATR is preferred over traditional KBr pellet methods for this compound to prevent moisture absorption (which obscures the O-H region) and to avoid potential ion-exchange reactions with the KBr matrix .

Step-by-Step Execution
  • System Initialization & Environmental Control:

    • Power on the FTIR spectrometer and allow the IR source and detector (e.g., DTGS or MCT) to stabilize for at least 30 minutes.

    • Ensure the sample compartment is purged with dry nitrogen to minimize spectral interference from atmospheric H₂O vapor (peaks at 3900-3500 cm⁻¹ and 1900-1300 cm⁻¹) and CO₂ (doublet at 2350 cm⁻¹).

  • Crystal Cleaning & Verification:

    • Clean the diamond or ZnSe ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol or methanol.

    • Self-Validation Check: Monitor the live single-beam spectrum. A perfectly clean crystal will show a smooth energy curve with no residual organic peaks.

  • Background Acquisition:

    • Acquire a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹. This background will be mathematically ratioed against the sample spectrum to isolate the sample's absorbance.

  • Sample Application:

    • Place approximately 2–5 mg of solid 2-Methoxy-5-(methoxycarbonyl)benzoic acid directly onto the center of the ATR crystal.

    • Lower the pressure anvil. Crucial Causality: Apply optimal pressure until the live preview shows the strongest peak (usually the C=O or C-O stretch) reaching an absorbance of ~0.5 to 0.8. Insufficient pressure results in poor contact with the evanescent wave, yielding noisy, weak spectra; excessive pressure can crush the crystal or distort the crystal lattice of the sample, shifting peak positions.

  • Spectral Acquisition & Processing:

    • Record the sample spectrum (32 scans, 4 cm⁻¹ resolution).

    • Apply an ATR correction algorithm in the instrument software. Why? The depth of penetration of the IR beam in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers). ATR correction normalizes the peak intensities to match transmission spectra, ensuring accurate relative peak heights.

ATR_FTIR_Workflow Start System Initialization & Purge Background Background Scan (Air/Blank) Start->Background Validates optics & purge SamplePrep Sample Application (2-Methoxy-5-(methoxycarbonyl)benzoic acid) Background->SamplePrep Subtracted from sample ATR ATR Crystal Contact (Apply Optimal Pressure) SamplePrep->ATR Ensure intimate contact Scan Spectral Acquisition (4000-400 cm⁻¹, 32 scans) ATR->Scan Evanescent wave interaction Process Data Processing (Baseline & ATR Correction) Scan->Process Raw interferogram Output Final FTIR Spectrum Validated Process->Output Transmittance/Absorbance

Fig 2: Step-by-step ATR-FTIR experimental workflow with internal validation checkpoints.

Applications in Drug Development & Quality Control

For drug development professionals utilizing 2-Methoxy-5-(methoxycarbonyl)benzoic acid as an active pharmaceutical ingredient (API) building block, FTIR is not merely an identification tool; it is a stability-indicating assay.

  • Detecting Ester Hydrolysis: If the compound is exposed to harsh acidic or basic conditions, the methyl ester at C5 can hydrolyze to a second carboxylic acid. Spectroscopically, this is immediately visible as the disappearance of the sharp 1720 cm⁻¹ ester peak and the growth of the broader ~1680 cm⁻¹ acid peak.

  • Polymorphism Screening: Because the exact position of the O-H and C=O stretches depends heavily on the crystal lattice and hydrogen-bonding network, shifts in these peaks (e.g., ± 5 cm⁻¹) across different batches can indicate the presence of different polymorphs, which directly impacts the compound's solubility and bioavailability.

References

  • NIST Chemistry WebBook. "Benzoic acid, 2-methoxy-". National Institute of Standards and Technology. URL:[Link]

  • LookChem. "2-Methoxy-5-(Methoxycarbonyl)benzoic acid - Chemical Properties". LookChem Database. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Purification of 2-Methoxy-5-(methoxycarbonyl)benzoic acid via Recrystallization

Introduction and Mechanistic Rationale 2-Methoxy-5-(methoxycarbonyl)benzoic acid (CAS: 90183-43-0) is a critical bifunctional aromatic building block utilized in the synthesis of active pharmaceutical ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

2-Methoxy-5-(methoxycarbonyl)benzoic acid (CAS: 90183-43-0) is a critical bifunctional aromatic building block utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials [1]. The presence of both a carboxylic acid and a methyl ester on a methoxy-substituted benzene ring presents unique challenges during purification. The molecule exhibits moderate polarity and is prone to ester hydrolysis under harsh basic or acidic conditions.

Recrystallization remains the gold standard for achieving >99.5% purity required for downstream pharmaceutical applications. This protocol leverages the differential solubility of the target compound and its synthetic impurities (often unreacted starting materials or regioisomers) across a temperature gradient in a binary solvent system.

Solvent Selection and Thermodynamics

The selection of the recrystallization solvent is governed by the principle of maximizing the temperature-dependent solubility gradient while preventing chemical degradation (e.g., transesterification or hydrolysis).

Based on empirical solubility profiling, Ethanol (EtOH) / Water ( H2​O ) acts as an optimal binary system. Ethanol serves as the primary solubilizer due to its ability to disrupt intermolecular hydrogen bonding between the carboxylic acid dimers, while water acts as the anti-solvent to tune the supersaturation point and maximize yield [1].

Table 1: Solubility Profile and Solvent Suitability
Solvent SystemSolubility at 20°CSolubility at 78°CSuitability / Rationale
100% Ethanol ModerateHighGood, but may result in lower recovery yields without an anti-solvent.
Ethyl Acetate / Hexane LowHighAcceptable, but hexane poses environmental and residual solvent (ICH Class 2) concerns.
Water InsolubleVery LowUnsuitable as a primary solvent; useful only as an anti-solvent.
Ethanol / Water (70:30 v/v) LowHighOptimal. Provides a steep solubility curve and high recovery yield.

Experimental Protocol: Step-by-Step Methodology

Note: This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure reproducibility.

Materials Required:

  • Crude 2-Methoxy-5-(methoxycarbonyl)benzoic acid

  • Absolute Ethanol (Analytical Grade)

  • Deionized Water (Milli-Q or equivalent)

  • Jacketed glass reactor or Erlenmeyer flask with magnetic stirring

  • Büchner funnel and vacuum filtration apparatus

Step 1: Dissolution

  • Weigh the crude 2-Methoxy-5-(methoxycarbonyl)benzoic acid and transfer it to the reaction vessel.

  • Add absolute ethanol at a ratio of 5 mL per gram of crude material.

  • Heat the suspension to a gentle reflux (approx. 75–78°C) under continuous stirring until the solid completely dissolves.

  • Causality Check: If the solution is highly colored, add 0.05 g of activated charcoal per gram of crude. The porous structure of charcoal traps high-molecular-weight colored impurities.

Step 2: Hot Filtration

  • Pre-heat a Büchner funnel and filter flask to prevent premature crystallization.

  • Rapidly filter the hot solution through a fine filter paper to remove insoluble mechanical impurities and activated charcoal (if used).

Step 3: Anti-Solvent Addition and Crystallization

  • Return the clear filtrate to the heat source and maintain at 70°C.

  • Dropwise, add pre-heated deionized water (approx. 70°C) until the solution becomes faintly turbid (the cloud point). Add a few drops of ethanol to clear the turbidity.

  • Remove the vessel from the heat source. Allow it to cool slowly to room temperature (20–25°C) over 2 hours at a controlled cooling rate of ~0.5°C/min.

  • Causality Check: Slow cooling promotes the growth of large, pure macroscopic crystals by allowing molecules to selectively align into the crystal lattice, excluding impurities. Rapid cooling (crashing out) traps impurities via occlusion.

  • Once at room temperature, transfer the vessel to an ice bath (0–5°C) for 1 hour to maximize the precipitation yield.

Step 4: Isolation and Drying

  • Collect the crystallized product via vacuum filtration using a cold Büchner funnel.

  • Wash the filter cake with a minimal volume (1-2 mL/g) of ice-cold 30% Ethanol/Water to displace the mother liquor without redissolving the product.

  • Dry the crystals in a vacuum oven at 45°C and 50 mbar for 12 hours.

  • Validation: Confirm purity via HPLC (Target >99.5%) and verify the melting point against reference standards [2].

Process Workflow Visualization

G N1 Impure 2-Methoxy-5- (methoxycarbonyl)benzoic acid N2 Dissolution in hot EtOH (75-78°C) N1->N2 N3 Hot Filtration (Remove insoluble impurities) N2->N3 N4 Anti-Solvent (H2O) Addition & Controlled Cooling N3->N4 N5 Vacuum Filtration & Cold Wash (30% EtOH) N4->N5 N6 Vacuum Drying (45°C, 50 mbar) N5->N6 N7 Pure Product (>99.5%) N6->N7

Recrystallization workflow for 2-Methoxy-5-(methoxycarbonyl)benzoic acid.

References

  • ChemicalCell. "2-Methoxy-5-(Methoxycarbonyl)Benzoic Acid | 90183-43-0." ChemicalCell Database. Available at: [Link]

Application

Catalytic Applications of 2-Methoxy-5-(methoxycarbonyl)benzoic Acid Derivatives: A Technical Guide for Researchers

Introduction: Unveiling the Catalytic Potential of Substituted Benzoic Acids In the landscape of modern chemical synthesis, the quest for efficient, selective, and robust catalytic systems is paramount. Benzoic acid deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Catalytic Potential of Substituted Benzoic Acids

In the landscape of modern chemical synthesis, the quest for efficient, selective, and robust catalytic systems is paramount. Benzoic acid derivatives, a class of readily available and structurally diverse organic compounds, have emerged as versatile players in the field of catalysis. Their utility extends beyond their traditional role as simple organic acids or building blocks; they are increasingly recognized for their capacity to act as sophisticated ligands for transition metal catalysts, as crucial components of heterogeneous catalysts like Metal-Organic Frameworks (MOFs), and as effective organocatalysts or co-catalysts in their own right.

This technical guide delves into the catalytic applications of a specific and promising subclass: 2-Methoxy-5-(methoxycarbonyl)benzoic acid and its derivatives. The presence of a carboxylic acid, a methoxy group, and a methoxycarbonyl group on the same aromatic scaffold imparts a unique combination of electronic and steric properties, making these molecules intriguing candidates for a range of catalytic transformations. The carboxylic acid moiety provides a primary coordination site for metal ions and a source of Brønsted acidity. The methoxy and methoxycarbonyl groups, with their electron-donating and -withdrawing characteristics, respectively, can modulate the electronic environment of a coordinated metal center or influence the acidity and basicity of the molecule in organocatalytic applications.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the current and potential catalytic applications of these compounds, complete with detailed application notes, illustrative protocols, and mechanistic insights to guide future research and development.

I. Application as Ligands in Homogeneous Catalysis

The carboxylic acid functionality of 2-Methoxy-5-(methoxycarbonyl)benzoic acid derivatives makes them excellent candidates for use as ligands in homogeneous catalysis. The carboxylate group can coordinate to a variety of transition metals, and the substituents on the aromatic ring can be fine-tuned to influence the steric and electronic properties of the resulting metal complex, thereby impacting its catalytic activity and selectivity.

A. Rationale for Use in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the nature of the ligand is critical in stabilizing the active palladium species and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). While phosphine and N-heterocyclic carbene ligands are most common, carboxylic acids can act as ancillary ligands, influencing the stability and reactivity of the catalyst. The 2-methoxy group can potentially play a role in stabilizing the metal center through a secondary coordination interaction, while the methoxycarbonyl group can modulate the electron density of the aromatic ring.

B. Illustrative Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol is a representative example of how a derivative of 2-Methoxy-5-(methoxycarbonyl)benzoic acid could be employed as a ligand in a Suzuki-Miyaura cross-coupling reaction. This protocol is based on established methods for similar transformations using other carboxylic acid ligands.

Reaction:

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Methoxy-5-(methoxycarbonyl)benzoic acid (or a derivative thereof) as the ligand

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Water (10:1 v/v) as solvent

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%), the 2-Methoxy-5-(methoxycarbonyl)benzoic acid derivative ligand (4 mol%), and K₂CO₃ (2.0 equiv).

  • Add the aryl bromide (1.0 equiv) and the arylboronic acid (1.5 equiv) to the flask.

  • Add the toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Application in Heterogeneous Catalysis: Building Blocks for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands.[1] The high surface area, tunable porosity, and functionalizable nature of MOFs make them highly attractive for applications in heterogeneous catalysis.[2][3] Benzenedicarboxylic acids are common building blocks for MOFs, and 2-Methoxy-5-(methoxycarbonyl)benzoic acid, being a derivative of terephthalic acid, is a prime candidate for the synthesis of novel, functional MOFs.[4]

A. Design Principles for Catalytic MOFs

The incorporation of 2-Methoxy-5-(methoxycarbonyl)benzoic acid as a linker in a MOF can introduce several advantageous features for catalysis:

  • Creation of Specific Binding Pockets: The methoxy and methoxycarbonyl groups can create a unique chemical environment within the pores of the MOF, potentially leading to substrate selectivity.

  • Post-Synthetic Modification: The ester group of the methoxycarbonyl moiety can be hydrolyzed to a carboxylic acid, providing additional sites for grafting catalytic species or for creating a more acidic environment.

  • Modulation of Electronic Properties: The substituents can influence the Lewis acidity of the metal nodes in the MOF, which can be beneficial for a variety of catalytic reactions.

B. Workflow for MOF Synthesis and Catalytic Application

MOF_Workflow cluster_synthesis MOF Synthesis cluster_application Catalytic Application A Solubilize Ligand (2-Methoxy-5-(methoxycarbonyl)benzoic acid) and Metal Salt B Solvothermal Reaction (Heating in Autoclave) A->B C Isolation and Activation (Washing and Solvent Exchange) B->C D Characterization of MOF (PXRD, SEM, BET) C->D Synthesized MOF E Catalytic Reaction (e.g., Knoevenagel Condensation) D->E F Product Analysis and Catalyst Recycling E->F

Caption: Workflow for the synthesis and catalytic application of a MOF.

C. Protocol: Synthesis of a Hypothetical Zinc-based MOF

This protocol describes the solvothermal synthesis of a hypothetical zinc-based MOF using 2-Methoxy-5-(methoxycarbonyl)benzoic acid as the organic linker.[5]

Materials:

  • 2-Methoxy-5-(methoxycarbonyl)benzoic acid

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of 2-Methoxy-5-(methoxycarbonyl)benzoic acid in 10 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 10 mL of DMF.

  • Combine the two solutions in the 20 mL vial and sonicate for 10 minutes to ensure homogeneity.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the oven to 120 °C and hold for 24 hours.

  • Allow the oven to cool slowly to room temperature.

  • Collect the crystalline product by filtration.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Activate the MOF by heating under vacuum at 150 °C for 12 hours to remove the solvent molecules from the pores.

D. Protocol: Catalytic Knoevenagel-Doebner Condensation using the MOF

This protocol illustrates the use of the synthesized MOF as a heterogeneous catalyst for the Knoevenagel-Doebner condensation of an aldehyde with malonic acid.

Reaction:

Materials:

  • Synthesized and activated MOF catalyst

  • Benzaldehyde (1.0 equiv)

  • Malonic acid (1.2 equiv)

  • Pyridine (solvent and base)

Procedure:

  • To a round-bottom flask, add the MOF catalyst (5 mol% based on the aldehyde).

  • Add benzaldehyde (1.0 equiv) and malonic acid (1.2 equiv).

  • Add pyridine as the solvent.

  • Heat the reaction mixture to 80 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the MOF catalyst by filtration or centrifugation. The catalyst can be washed, dried, and reused.

  • Acidify the filtrate with dilute HCl to precipitate the product (cinnamic acid).

  • Collect the product by filtration, wash with cold water, and dry.

III. Potential as an Organocatalyst or Co-catalyst

The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions.[6] Benzoic acid and its derivatives have been shown to act as effective co-catalysts in certain organocatalytic transformations, primarily by participating in proton transfer steps.[7]

A. Mechanistic Role in Asymmetric Michael Additions

In proline-catalyzed asymmetric Michael additions, it has been demonstrated that benzoic acid can accelerate the reaction.[7] The carboxylic acid is believed to play a dual role: it assists in the protonation of the enamine intermediate and activates the nitroolefin electrophile through hydrogen bonding. The electronic properties of substituted benzoic acids can influence their pKa and, consequently, their effectiveness as co-catalysts.

B. Proposed Catalytic Cycle for a Benzoic Acid-Assisted Reaction

Organocatalysis_Cycle A Proline + Ketone B Enamine Intermediate A->B Formation D Michael Adduct B->D Nucleophilic Attack C Nitroolefin Activation (via H-bonding with Benzoic Acid) C->B E Hydrolysis D->E Protonation E->A Regeneration of Proline and Benzoic Acid F Chiral Product E->F Release

Caption: Proposed role of benzoic acid in a proline-catalyzed Michael addition.

C. Protocol: Screening as a Co-catalyst in a Michael Addition

This protocol provides a general procedure for screening 2-Methoxy-5-(methoxycarbonyl)benzoic acid as a co-catalyst in an asymmetric Michael addition.

Reaction:

Materials:

  • L-Proline (20 mol%)

  • 2-Methoxy-5-(methoxycarbonyl)benzoic acid (20 mol%)

  • Cyclohexanone (10 equiv)

  • trans-β-Nitrostyrene (1.0 equiv)

  • Chloroform (CHCl₃) as solvent

Procedure:

  • To a vial, add L-proline (20 mol%) and 2-Methoxy-5-(methoxycarbonyl)benzoic acid (20 mol%).

  • Add chloroform as the solvent and stir for 10 minutes.

  • Add cyclohexanone (10 equiv) followed by trans-β-nitrostyrene (1.0 equiv).

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC analysis.

IV. Data Summary and Future Outlook

The catalytic applications of 2-Methoxy-5-(methoxycarbonyl)benzoic acid derivatives are a promising area of research. While direct applications are still emerging, the foundational chemistry of benzoic acids in catalysis provides a strong basis for their future development.

Catalytic Application Area Role of 2-Methoxy-5-(methoxycarbonyl)benzoic Acid Derivative Potential Reactions Catalyzed Key Advantages
Homogeneous Catalysis Ligand for transition metalsSuzuki-Miyaura, Heck, C-H activationTunable electronic and steric properties, potential for secondary coordination
Heterogeneous Catalysis Organic linker for MOFsKnoevenagel condensation, oxidation, Lewis acid catalysisHigh surface area, defined active sites, recyclability, potential for post-synthetic modification
Organocatalysis Co-catalystAsymmetric Michael addition, aldol reactionsProton transfer mediation, substrate activation through hydrogen bonding

The future of this class of compounds in catalysis lies in the systematic exploration of their potential in these areas. The synthesis of a library of derivatives with varied substitution patterns will be crucial for fine-tuning their catalytic properties. Furthermore, the development of chiral versions of these molecules could open up new avenues in asymmetric catalysis. As our understanding of catalyst design principles continues to grow, we can expect to see 2-Methoxy-5-(methoxycarbonyl)benzoic acid and its derivatives play an increasingly important role in the development of novel and efficient catalytic systems.

V. References

  • The role of benzoic acid in proline-catalyzed asymmetric michael addition: A density functional theory study. (2012). ResearchGate. Available at: [Link]

  • MOF-5 based mixed-linker metal–organic frameworks: Synthesis, thermal stability and catalytic application. (n.d.). Academia.edu. Available at: [Link]

  • Miyaji, R., et al. (2017). Bifunctional Organocatalysts for the Asymmetric Synthesis of Axially Chiral Benzamides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Scheme 2. Benzoic acid derivatives used as ligands. (n.d.). ResearchGate. Available at: [Link]

  • Pfaltz, A. (2000). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Zhang, J., et al. (2006). Achiral Benzoic Acid Derivatives as Chiral Cocrystal Building Blocks in Supramolecular Chemistry: Adducts with Organic Amines. Crystal Growth & Design. Available at: [Link]

  • Matsui, K., Takizawa, S., & Sasai, H. (2005). Bifunctional Organocatalysts for Enantioselective aza-Morita-Baylis-Hillman Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Two-dimensional metal-organic frameworks: from synthesis to bioapplications. (2021). PMC. Available at: [Link]

  • Miyaji, R., et al. (2017). Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Carboxyl Methyltransferase Catalysed Formation of Mono‐ and Dimethyl Esters under Aqueous Conditions: Application in Cascade Biocatalysis. (2019). PMC. Available at: [Link]

  • Bartosik, T., et al. (2020). First organocatalytic, diastereoselective synthesis of tRNA wobble nucleosides: (R)- and (S)-methoxycarbonylhydroxymethyluridines (mchm5Us) and their acid analogues (chm5Us). RSC Advances. Available at: [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2007). MDPI. Available at: [Link]

  • Modifications and Applications of Metal-Organic-Framework-Based Materials for Photocatalysis. (2024). MDPI. Available at: [Link]

  • Catalysts for Polymer Synthesis. (n.d.). DKatalyst. Available at: [Link]

  • Bimetallic Catalytic Systems Based on Sb, Ge and Ti for the Synthesis of Poly(ethylene terephthalate-co-isosorbide terephthalate). (2017). MDPI. Available at: [Link]

  • Synthesis and catalytic application of bimetallic-MOFs in synthesis of new class of phenylnicotinonitriles. (2020). RSC Advances. Available at: [Link]

  • A bifunctional catalyst for carbon dioxide fixation: cooperative double activation of epoxides for the synthesis of cyclic carbonates. (2008). Chemical Communications. Available at: [Link]

  • Kinetic Studies of Polyethylene Terephthalate Synthesis with Titanium‐Based Catalyst. (2020). Wiley Online Library. Available at: [Link]

  • Synthesis of an efficient MOF catalyst for the degradation of OPDs using TPA derived from PET waste bottles. (2023). PMC. Available at: [Link]

  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. (n.d.). Srini Chem. Available at: [Link]

  • All about the 3-Methoxy 4-Methyl Methyl Benzoate. (2023). Jai Swaminarayan Multichem. Available at: [Link]

Sources

Method

Application Note: 2-Methoxy-5-(methoxycarbonyl)benzoic acid in Advanced Polymer Chemistry

Target Audience: Researchers, materials scientists, and drug development professionals. Introduction & Chemical Profile 2-Methoxy-5-(methoxycarbonyl)benzoic acid (CAS: 90183-43-0) is an asymmetric, mono-protected dicarbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals.

Introduction & Chemical Profile

2-Methoxy-5-(methoxycarbonyl)benzoic acid (CAS: 90183-43-0) is an asymmetric, mono-protected dicarboxylic acid[1]. Functioning as an A-B type orthogonal monomer, it features a free carboxylic acid at the 1-position, a sterically demanding methoxy group at the 2-position, and a methyl ester at the 5-position[2]. This unique structural triad makes it an invaluable building block for sequence-controlled polymers, dendrimers, and functionalized Metal-Organic Frameworks (MOFs)[3].

Physicochemical Properties

Understanding the physical and electronic properties of this monomer is critical for designing successful polymerization and coupling workflows.

PropertyValueCausality / Significance in Synthesis
CAS Number 90183-43-0Unique identifier for procurement and safety tracking[1].
Molecular Weight 210.18 g/mol Determines precise stoichiometric calculations for step-growth polymerization[1].
Melting Point 92–94 °CIndicates moderate crystallinity; useful for assessing monomer purity via melting point depression before use[1].
pKa (Predicted) 3.72 ± 0.10The free -COOH is relatively acidic, facilitating facile deprotonation and activation during coupling[2].
LogP 1.18Moderate lipophilicity ensures excellent solubility in polar aprotic solvents (DMF, DMSO) required for polymer synthesis[1].

Application 1: Orthogonal Synthesis of Sequence-Controlled Polymers

Mechanistic Overview: In sequence-controlled polymerization and dendrimer synthesis, avoiding random step-growth is paramount. The methyl ester at the 5-position acts as a robust protecting group that is entirely unreactive under standard peptide-like coupling conditions. This allows the free carboxylic acid to be selectively conjugated to an amine-terminated core or polymer backbone, enabling precise, generation-by-generation growth[4].

Protocol 1: Iterative Coupling and Deprotection

Step 1: Activation and Amidation

  • Procedure: Dissolve 1.0 eq of 2-methoxy-5-(methoxycarbonyl)benzoic acid and 1.2 eq of the amine-bearing core in anhydrous DMF. Add 1.5 eq of EDC·HCl and 1.5 eq of HOBt. Stir at 0 °C for 1 hour, then warm to room temperature for 12 hours.

  • Causality & Expert Insight: The methoxy group at the 2-position creates significant steric hindrance around the free carboxylic acid. Standard carbodiimides (like DCC) often fail or produce low yields due to the bulky O-acylisourea intermediate. HOBt is critical here; it rapidly collapses the sterically hindered intermediate into a smaller, highly reactive OBt-ester, driving the amidation forward.

  • Validation Checkpoint: Monitor the reaction via TLC (DCM:MeOH 9:1). The reaction is complete when the monomer spot (UV active) is entirely consumed.

Step 2: Orthogonal Deprotection (Hydrolysis)

  • Procedure: Isolate the intermediate polymer. Dissolve it in a 3:1 mixture of THF:H2O. Add 2.0 eq of LiOH·H2O and stir at room temperature for 4 hours. Acidify with 1M HCl to pH 3 to precipitate the extended free-acid polymer.

  • Causality & Expert Insight: LiOH in aqueous THF provides mild saponification. The newly formed amide bonds are kinetically stable against these specific conditions, ensuring strictly orthogonal deprotection. The acidification step protonates the revealed carboxylate, drastically reducing its solubility in the aqueous phase and driving precipitation.

  • Validation Checkpoint: Verify via FTIR. The methyl ester carbonyl stretch at ~1725 cm⁻¹ will disappear, replaced by a broad -OH stretch (2500–3000 cm⁻¹) and an acid carbonyl stretch at ~1690 cm⁻¹.

SequenceControlledSynthesis A Monomer (Free -COOH) B Coupling to Core (Amide Bond) A->B Amine Core EDC/HOBt C Intermediate (Terminal -COOCH3) B->C D Deprotection (Hydrolysis) C->D LiOH THF/H2O E Next Generation (Terminal -COOH) D->E E->B Iterative Cycle

Workflow for iterative sequence-controlled polymer synthesis using orthogonal deprotection.

Application 2: Functional Linkers in Metal-Organic Frameworks (MOFs)

Mechanistic Overview: Isophthalic acid derivatives are foundational linkers for Kagome-type and Cu-based MOFs[3]. By utilizing 2-methoxy-5-(methoxycarbonyl)benzoic acid, researchers can generate 4-methoxyisophthalic acid in situ or via a pre-step. The methoxy group projects into the MOF pores, tuning the internal hydrophobicity for selective gas adsorption or acting as a steric gatekeeper for catalytic substrates.

Protocol 2: Solvothermal Assembly of Methoxy-Functionalized Cu-MOF

Step 1: Linker Preparation (Hydrolysis)

  • Procedure: Reflux the monomer in 2M NaOH for 6 hours. Cool the solution and acidify to pH 2 with concentrated HCl. Filter, wash with cold water, and dry the resulting 4-methoxyisophthalic acid under a vacuum.

  • Causality & Expert Insight: MOF nodes require multidentate coordination. The methyl ester must be fully hydrolyzed to provide the symmetric dicarboxylate necessary for framework propagation.

Step 2: Solvothermal Synthesis

  • Procedure: Dissolve 1.0 eq of 4-methoxyisophthalic acid and 1.0 eq of Cu(NO3)2·3H2O in DMF. Seal in a Teflon-lined stainless steel autoclave and heat at 80 °C for 48 hours. Cool to room temperature at a strictly controlled rate of 5 °C/hour.

  • Causality & Expert Insight: DMF acts as both the solvent and a thermal base-generator. At 80 °C, DMF slowly degrades to release dimethylamine, which gradually deprotonates the carboxylic acids. This slow, controlled deprotonation is the master key to yielding highly crystalline MOF structures rather than amorphous coordination polymers. The slow cooling rate prevents thermal shock, preserving crystal integrity.

  • Validation Checkpoint: Powder X-Ray Diffraction (PXRD) must be performed. Compare the experimental diffractogram against simulated single-crystal data to confirm phase purity and proper pore assembly.

MOFSynthesis M 2-Methoxy-5-(methoxycarbonyl) benzoic acid H Base Hydrolysis (NaOH, Reflux) M->H L 4-Methoxyisophthalic Acid (Active Linker) H->L S Solvothermal Assembly (DMF, 80°C) L->S C Metal Node (Cu(NO3)2) C->S F Functionalized MOF (Methoxy Pores) S->F

Solvothermal synthesis pathway for methoxy-functionalized Metal-Organic Frameworks (MOFs).

References

  • LookChem. "2-Methoxy-5-(Methoxycarbonyl)benzoic acid - Chemical Properties and Specifications." Source:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of 2-Methoxy-5-(methoxycarbonyl)benzoic acid in aqueous media

Welcome to the technical support guide for 2-Methoxy-5-(methoxycarbonyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for poor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-Methoxy-5-(methoxycarbonyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for poor solubility in aqueous media. Our approach is rooted in foundational physicochemical principles to empower you to solve solubility challenges logically and efficiently.

Understanding the Molecule: The Root of the Problem

2-Methoxy-5-(methoxycarbonyl)benzoic acid possesses two key functional groups that dictate its solubility: a carboxylic acid and a methyl ester. The molecule's overall behavior in water is a classic example of a pH-dependent solubility profile, governed by the ionization of the carboxylic acid group.

  • The Carboxylic Acid Group (-COOH): This is a weak acid. In its protonated (uncharged) form at low pH, it is less polar and thus less soluble in water.[1][2]

  • The Aromatic Ring and Ester (-COOCH₃): These parts of the molecule are lipophilic (non-polar), contributing to its inherently low solubility in water, a polar solvent.

A critical parameter for understanding and manipulating this compound's solubility is its pKa , the pH at which the carboxylic acid group is 50% ionized and 50% non-ionized.[3][4] The predicted pKa for 2-Methoxy-5-(methoxycarbonyl)benzoic acid is approximately 3.72 .[5] This value is the cornerstone of our troubleshooting strategy.

PropertyPredicted ValueSignificance for Solubility
pKa 3.72 ± 0.10[5]Dictates the pH required to ionize the molecule and increase aqueous solubility.
LogP 1.18[5]Indicates a moderate degree of lipophilicity, contributing to low intrinsic water solubility.
Melting Point 92-94 °C[5]High melting point suggests strong crystal lattice energy, which can negatively impact solubility.

Frequently Asked Questions & Troubleshooting Guide

This section is structured to address common issues in a question-and-answer format, providing both the "what to do" and the "why it works."

Issue 1: My compound won't dissolve in neutral water or buffer (e.g., PBS pH 7.4).

Cause: At neutral pH, which is significantly above the pKa of ~3.72, the carboxylic acid group should be deprotonated to its highly soluble carboxylate salt form (-COO⁻). However, the rate of dissolution can be very slow, or the intrinsic solubility of the un-ionized form is so low that it prevents the process from starting effectively.[6]

Solution Workflow:

  • Direct pH Adjustment (Primary Method): The most effective way to solubilize this compound is by converting it to its salt form. This is achieved by increasing the pH of the solution.[1][7]

  • Use of Co-solvents (Secondary Method): If pH adjustment alone is insufficient or not viable for your experiment, the use of a water-miscible organic co-solvent can help.[8][9]

Q1: What is the most reliable way to dissolve the compound for a stock solution?

The most direct method is to prepare a concentrated stock solution in a basic medium and then dilute it into your final aqueous buffer.

Protocol 1: Preparation of a Basic Stock Solution

  • Weigh Compound: Accurately weigh the desired amount of 2-Methoxy-5-(methoxycarbonyl)benzoic acid powder.

  • Initial Slurry: Add a small volume of purified water to create a slurry. The compound will not dissolve at this stage.

  • Basification: While stirring, add a 1 M NaOH solution dropwise. As the pH increases, the powder will begin to dissolve. The target pH should be at least 2 units above the pKa (i.e., pH > 5.7) to ensure >99% of the compound is in its ionized, soluble form. A final pH of 7-8 is often a good target.

  • Final Volume: Once the solid is fully dissolved, add purified water to reach your final desired stock concentration.

  • Sterilization (Optional): If required for your application (e.g., cell culture), filter-sterilize the stock solution through a 0.22 µm filter.

Causality: This protocol leverages the Henderson-Hasselbalch equation.[10][11] By raising the pH far above the pKa, the equilibrium shifts almost entirely from the poorly soluble protonated acid (HA) to the highly soluble deprotonated conjugate base (A⁻).[2][3]

cluster_0 Solubility Logic Low_pH Low pH (< pKa) Protonated Form (HA) Poorly Soluble High_pH High pH (> pKa) Deprotonated Form (A⁻) Highly Soluble Low_pH->High_pH Add Base (e.g., NaOH) [H⁺] decreases High_pH->Low_pH Add Acid (e.g., HCl) [H⁺] increases

Caption: pH-dependent equilibrium of the carboxylic acid.

Q2: I added my basic stock solution to my neutral experimental buffer, and it precipitated! Why?

Cause: This is a classic "crash out" phenomenon. While your stock solution was at a high pH, the much larger volume of your neutral buffer (e.g., PBS at pH 7.4) may not have sufficient buffering capacity to maintain the final pH high enough to keep the compound dissolved, especially if your final compound concentration is high.

Troubleshooting Steps:

  • Check Final pH: After adding the stock to your final buffer, measure the pH. If it has dropped significantly, this is the likely cause.

  • Lower the Stock Concentration: Prepare a more dilute stock solution. This will require adding a larger volume to your final buffer, but the pH shock will be less pronounced.

  • Use a More Strongly Buffered System: If your experiment allows, use a buffer with a higher buffering capacity around your target pH.

  • Incorporate a Co-solvent: For challenging formulations, a co-solvent can keep the compound in solution even if the pH is not optimal.

Q3: My experiment is pH-sensitive. Can I use co-solvents instead of pH adjustment?

Yes. If you cannot alter the pH, using a water-miscible organic solvent is the next best approach. Dimethyl sulfoxide (DMSO) is a common choice for in-vitro studies.[12]

Protocol 2: Preparation of a Co-solvent Stock Solution (DMSO)

  • Weigh Compound: Accurately weigh the desired amount of 2-Methoxy-5-(methoxycarbonyl)benzoic acid.

  • Add Co-solvent: Add pure, anhydrous DMSO to the solid to achieve your desired stock concentration (e.g., 10-50 mM).

  • Mix Thoroughly: Vortex or sonicate the mixture until the compound is completely dissolved. This stock should be clear.

  • Storage: Store the DMSO stock at -20°C or -80°C in small aliquots to prevent freeze-thaw cycles.

Important Considerations for Co-solvents:

  • Toxicity: Co-solvents like DMSO can be toxic to cells, typically at concentrations >0.5-1%.[12] Always run a vehicle control (your final buffer + the same percentage of co-solvent) to account for any effects of the solvent itself.

  • Dilution Precipitation: When diluting the DMSO stock into your aqueous buffer, add the stock solution to the buffer dropwise while vortexing vigorously. This rapid mixing can prevent localized high concentrations that lead to precipitation.[13]

cluster_1 Co-Solvent Workflow Start Weigh Compound Dissolve Dissolve in 100% DMSO (e.g., 50 mM Stock) Start->Dissolve Dilute Dilute into Aqueous Buffer (e.g., to 50 µM) Dissolve->Dilute Final Final Solution (<0.1% DMSO) Dilute->Final Successful Dilution Precipitation Precipitation Risk! Dilute->Precipitation If added too quickly or final conc. too high

Caption: Workflow for using a DMSO co-solvent.

Q4: What if I need a high concentration in my final solution and both methods are failing?

For high-concentration formulations, often required for in-vivo studies, a multi-component vehicle is necessary. These formulations combine pH control (implicitly, through salts) and co-solvency.[12][13]

A common starting point for such a formulation is a mixture of a co-solvent, a surfactant, and an aqueous component.[12]

Example Formulation (for exploratory use):

  • 10% DMSO: To initially dissolve the compound.

  • 40% PEG300 (Polyethylene Glycol 300): A viscous co-solvent that enhances solubility.

  • 5% Tween 80 (Polysorbate 80): A surfactant to help keep the hydrophobic parts of the molecule from aggregating.

  • 45% Saline: The aqueous component.

Protocol 3: Multi-Component Vehicle Preparation[12][13]

  • Dissolve the compound in DMSO first.

  • Sequentially add the PEG300 and mix thoroughly.

  • Add the Tween 80 and mix until the solution is clear.

  • Slowly add the saline while vortexing to reach the final volume. The final solution should be clear and free of precipitate.[12]

Summary of Troubleshooting Strategies

StrategyWhen to UseProsCons & Mitigation
pH Adjustment Primary method for aqueous solutions; when pH modification is acceptable.High solubility achievable; uses simple reagents.Risk of precipitation on dilution (mitigate by using dilute stocks); not suitable for pH-sensitive assays.
Co-solvents (e.g., DMSO) For pH-sensitive assays; preparing high-concentration organic stocks.Simple to prepare; compatible with many assays.Potential for cell toxicity (keep final % low); risk of precipitation on dilution (mitigate by slow, vortexed addition).
Multi-Component Vehicle For high-concentration needs, especially in-vivo studies.Can achieve the highest final concentrations.Complex to prepare; vehicle itself may have biological effects (requires careful vehicle controls).

By understanding the chemical nature of 2-Methoxy-5-(methoxycarbonyl)benzoic acid and applying these principles, researchers can overcome solubility challenges and ensure reliable, reproducible experimental results.

References

  • 2-Methoxy-5-(Methoxycarbonyl)benzoic acid - LookChem. (n.d.). Retrieved April 4, 2026, from [Link]

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed. (n.d.). Retrieved April 4, 2026, from [Link]

  • Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules - ACS Publications. (2006, November 7). Retrieved April 4, 2026, from [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses - Microbe Notes. (2024, August 27). Retrieved April 4, 2026, from [Link]

  • Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed. (n.d.). Retrieved April 4, 2026, from [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD - Open Education Alberta. (n.d.). Retrieved April 4, 2026, from [Link]

  • (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2025, December 24). Retrieved April 4, 2026, from [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? - Reddit. (2012, February 27). Retrieved April 4, 2026, from [Link]

  • 2-(methoxycarbonyl)benzoic acid - ChemBK. (2024, April 10). Retrieved April 4, 2026, from [Link]

  • Basic pharmacological principles - WSAVA2011 - VIN. (n.d.). Retrieved April 4, 2026, from [Link]

  • Effect of system pH on partition coefficient (K) of carboxylic acids... - ResearchGate. (n.d.). Retrieved April 4, 2026, from [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Retrieved April 4, 2026, from [Link]

  • (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid - ResearchGate. (n.d.). Retrieved April 4, 2026, from [Link]

  • Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures | Organic Process Research & Development - ACS Publications. (2019, June 21). Retrieved April 4, 2026, from [Link]

  • Cosolvent - Wikipedia. (n.d.). Retrieved April 4, 2026, from [Link]

  • Chemical Properties of 2-((2-Methoxyethoxy)carbonyl)benzoic acid (CAS 16501-01-2). (n.d.). Retrieved April 4, 2026, from [Link]

  • Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? - Pearson. (n.d.). Retrieved April 4, 2026, from [Link]

  • The pKa values of ortho-, meta-, and para-methoxybenzoic acids ar... | Study Prep in Pearson+. (n.d.). Retrieved April 4, 2026, from [Link]

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Sources

Reference Data & Comparative Studies

Validation

Validation of HPLC-UV methods for 2-Methoxy-5-(methoxycarbonyl)benzoic acid quantification

Title: Analytical Platform Comparison and HPLC-UV Method Validation Guide for 2-Methoxy-5-(methoxycarbonyl)benzoic acid Target Audience: Researchers, Analytical Scientists, and Pharmaceutical Quality Control (QC) Profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Platform Comparison and HPLC-UV Method Validation Guide for 2-Methoxy-5-(methoxycarbonyl)benzoic acid

Target Audience: Researchers, Analytical Scientists, and Pharmaceutical Quality Control (QC) Professionals

Introduction and Chemical Context

2-Methoxy-5-(methoxycarbonyl)benzoic acid (CAS: 90183-43-0) is a highly functionalized organic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it features a benzoic acid core substituted with a methoxy group at the ortho position and a methoxycarbonyl (methyl ester) group at the meta position [1].

Accurate quantification of this intermediate is critical during chemical synthesis to monitor reaction conversion, assess purity, and control downstream impurity profiles. Because the molecule contains an aromatic ring, it exhibits strong chromophoric properties, making Ultraviolet (UV) detection highly suitable. Furthermore, its carboxylic acid moiety (predicted pKa ~3.72) dictates its chromatographic behavior, requiring precise pH control to prevent ionization-induced peak tailing[1].

This guide objectively compares the standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) against alternative analytical platforms and provides a self-validating, step-by-step ICH Q2(R2)-compliant protocol for its quantification [2].

Analytical Platform Comparison

When developing a quantitative assay for 2-Methoxy-5-(methoxycarbonyl)benzoic acid, analytical scientists must balance throughput, sensitivity, and operational cost. Below is an objective comparison of the three primary methodologies evaluated for this compound.

Table 1: Performance Comparison of Analytical Platforms

ParameterTraditional HPLC-UVUHPLC-UVLC-MS/MS (ESI-)
Primary Use Case Routine QC release, Assay, and Purity testing.High-throughput in-process control (IPC).Trace impurity profiling / Genotoxic limits.
Column Chemistry C18 or Phenyl-Hexyl (5 µm)C18 (Sub-2 µm)C18 (Sub-2 µm)
Run Time 10 – 15 minutes2 – 4 minutes3 – 5 minutes
Sensitivity (LOD) ~0.1 µg/mL~0.05 µg/mL~0.001 µg/mL (1 ng/mL)
Precision (Area %RSD) ≤ 1.0% (Highly robust)≤ 1.5%≤ 5.0% (Susceptible to matrix effects)
Operational Cost LowMediumHigh
Verdict Optimal for main assay. Offers the best balance of precision and cost.Excellent for high-throughput, but requires specialized pumps.Overkill for main assay; reserved for trace degradation products.

Causality in Platform Selection: While LC-MS/MS offers superior sensitivity, electrospray ionization (ESI) is prone to matrix suppression, which degrades the precision required for a main assay (typically requiring 98.0% - 102.0% accuracy). Therefore, HPLC-UV remains the gold standard for bulk quantification, providing the ruggedness required for reproducible QC environments.

Method Development: The "Why" Behind the Parameters

To build a self-validating system, every chromatographic parameter must be mechanistically justified:

  • Mobile Phase pH (Causality): The target analyte has a pKa of 3.72. If the mobile phase pH is near this value, the molecule exists in a dynamic equilibrium between its protonated (hydrophobic) and deprotonated (hydrophilic) states, leading to split peaks or severe tailing. By buffering the aqueous mobile phase to pH 2.5 using 0.1% Trifluoroacetic acid (TFA) or Phosphoric acid, the ionization is suppressed (>90% protonated), ensuring sharp, symmetrical peaks.

  • Stationary Phase Selection: A standard C18 column provides excellent hydrophobic retention. However, because the molecule contains an aromatic ring and an ester group, a Phenyl-Hexyl column can offer orthogonal selectivity via π−π interactions if co-eluting aromatic impurities are present.

  • Detection Wavelength: The conjugated π -system of the benzoic acid core provides a robust UV maximum. 230 nm is selected to maximize the signal-to-noise ratio while avoiding the baseline noise typical of lower wavelengths (<210 nm) caused by mobile phase absorbance.

Step-by-Step Experimental Protocol: HPLC-UV Assay

This protocol is designed as a closed-loop, self-validating system. The inclusion of bracketing standards ensures that any instrumental drift during the run immediately invalidates the sequence, preventing the reporting of erroneous data.

Reagents & Materials
  • Reference Standard: 2-Methoxy-5-(methoxycarbonyl)benzoic acid (Purity 98.0%) [3].

  • Acetonitrile (HPLC Grade).

  • Water (Milli-Q or HPLC Grade).

  • Trifluoroacetic Acid (TFA, HPLC Grade).

Chromatographic Conditions
  • Column: Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µm (or equivalent).

  • Mobile Phase A: 0.1% TFA in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.

  • Elution Mode: Isocratic (60% A : 40% B). Note: Isocratic elution minimizes baseline drift and eliminates column re-equilibration time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm.

Execution Workflow
  • Blank Preparation: Inject the diluent (e.g., 50:50 Water:Acetonitrile) to confirm no baseline interference at the expected retention time.

  • Standard Preparation (100 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Preparation: Weigh the equivalent of 10.0 mg of the test sample, dissolve, and dilute to 100 mL with diluent.

  • System Suitability Test (SST): Inject the Standard solution six consecutive times.

    • Self-Validation Criteria: The sequence may only proceed if the %RSD of the peak area is 2.0%, the USP Tailing Factor is 1.5, and the Theoretical Plates (N) > 5000.

  • Bracketing Sequence: Inject samples in duplicate. Bracket every 10 sample injections with a single Standard injection to verify ongoing system stability (drift must be 2.0%).

Validation Framework (ICH Q2(R2) Compliant)

Validation proves the method is "fit for purpose" across its lifecycle [2]. The following parameters must be evaluated for 2-Methoxy-5-(methoxycarbonyl)benzoic acid according to the latest ICH Q2(R2) guidelines [4].

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterExperimental DesignAcceptance Criteria
Specificity Forced degradation (Acid, Base, Peroxide, Heat, UV light).Peak purity angle < Purity threshold (via PDA detector). Resolution from degradants > 1.5.
Linearity & Range 5 concentration levels ranging from 50% to 150% of the target concentration (50 - 150 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of target response.
Accuracy (Recovery) Spike API into a synthetic matrix at 80%, 100%, and 120% levels (n=3 each).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at 100% concentration.Assay %RSD 2.0%.
Robustness Deliberate variations in Flow Rate ( ± 0.1 mL/min), Temp ( ± 5°C), and pH ( ± 0.2).SST criteria must remain passing.

Analytical Method Validation Lifecycle Diagram

The following diagram illustrates the logical flow of the analytical procedure lifecycle, integrating method optimization with ICH Q2(R2) validation requirements.

ValidationWorkflow Start Method Design & Risk Assessment (ICH Q14) Dev HPLC-UV Optimization (pH 2.5, C18 Column) Start->Dev Define ATP Val ICH Q2(R2) Validation Execution Dev->Val Lock Method Spec Specificity & Forced Degradation Val->Spec Lin Linearity & Range (50-150% Target) Val->Lin Prec Precision & Accuracy (Recovery >98%) Val->Prec Review System Suitability & Data Review Spec->Review Lin->Review Prec->Review Routine Routine QC Release Testing Review->Routine Validation Pass

Caption: ICH Q2(R2) and Q14 compliant analytical lifecycle workflow for HPLC method validation.

References

  • LookChem. "2-Methoxy-5-(Methoxycarbonyl)benzoic acid Chemical Properties." LookChem. Available at:[Link][1]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link][2]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org. Available at:[Link][3]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methoxy-5-(methoxycarbonyl)benzoic acid
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2-Methoxy-5-(methoxycarbonyl)benzoic acid
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